N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
Pyrazine-based compounds are often used in the fabrication of perovskite solar cells (PSCs) as hole transport materials (HTMs) . They are suitable for major transport, such as affording high hole mobility and intermolecular enhancement .
Synthesis Analysis
The synthesis of pyrazine-based materials often involves polymerization . For instance, a pyrazine-based material composed of a thiophene moiety with a short alkyl group on both sides and a BDT-based material can be polymerized to yield a new compound .Molecular Structure Analysis
The molecular structure of pyrazine-based compounds often contributes to their performance in applications like PSCs . The uniform morphology and molecular structure of these compounds can lead to good power conversion efficiency .Chemical Reactions Analysis
Pyrazine-based compounds can undergo various chemical reactions during the synthesis process . For example, in the synthesis of a pyrazine-based material, 3-bromothiophene was added in a flask under a nitrogen condition, followed by the addition of anhydrous tetrahydrofuran .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine-based compounds contribute to their suitability as HTMs in PSCs . They afford high hole mobility and intermolecular enhancement, which are crucial for their function .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-6-8-17(9-7-16)22-19-5-4-12-25(19)13-14-26(22)23(27)24-18-10-11-20(28-2)21(15-18)29-3/h4-12,15,22H,13-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCOZKUUCLOWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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